4-hydroxy-N-(2-methoxyphenyl)benzamide
Description
4-Hydroxy-N-(2-methoxyphenyl)benzamide (CAS: N/A; molecular formula: C₁₄H₁₃NO₃) is a benzamide derivative featuring a hydroxy group at the para position of the benzoyl ring and a methoxy group at the ortho position of the aniline moiety.
Properties
IUPAC Name |
4-hydroxy-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)15-14(17)10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWXSZJDDVQTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(2-methoxyphenyl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Hydroxy-N-(2-methoxyphenyl)benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit enzyme activity or alter receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituent type, position, and electronic effects, influencing solubility, melting points, and crystallinity:
| Compound Name | Substituents (Benzamide/Aniline) | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 4-Hydroxy-N-(2-methoxyphenyl)benzamide | 4-OH / 2-OCH₃ | 243.26 | Not reported | Hydroxy, Methoxy, Amide |
| 4-Bromo-N-(2-nitrophenyl)benzamide (I) | 4-Br / 2-NO₂ | 335.15 | 160–162 | Bromo, Nitro, Amide |
| 2-Chloro-N-(4-methoxyphenyl)benzamide | 2-Cl / 4-OCH₃ | 259.71 | 135–137 | Chloro, Methoxy, Amide |
| 4-Methoxy-N-methylbenzamide | 4-OCH₃ / N-CH₃ | 165.19 | 98–100 | Methoxy, Methylamide |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | 2-OCH₃,4-CH₃ / 4-Cl | 289.75 | 112–114 | Methoxy, Methyl, Chloro |
Key Observations :
- Hydroxy vs. Methoxy : The hydroxy group in the target compound enhances hydrogen bonding, increasing solubility in polar solvents compared to methoxy derivatives (e.g., 4-Methoxy-N-methylbenzamide) .
- Dihedral Angles : The dihedral angle between the benzamide and aniline rings in 2-Chloro-N-(4-methoxyphenyl)benzamide is 79.2°, whereas 4-Methoxy-N-methylbenzamide shows a smaller angle (10.6°), indicating substituent-dependent conformational flexibility .
Spectral Data Comparisons
Infrared Spectroscopy (IR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
